molecular formula C8H6S4 B1584605 2-Thienyl disulfide CAS No. 6911-51-9

2-Thienyl disulfide

Cat. No.: B1584605
CAS No.: 6911-51-9
M. Wt: 230.4 g/mol
InChI Key: YOLFWWMPGNMXFI-UHFFFAOYSA-N
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Description

2-Thienyl disulfide is an organic compound with the molecular formula C8H6S4. It is characterized by the presence of two thiophene rings connected by a disulfide bond. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is known for its distinctive sulfurous odor and is often used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thienyl disulfide typically involves the oxidation of thiophene derivatives. One common method is the reaction of 2-thiophenethiol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts such as iron salts can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Thienyl disulfide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfoxides and sulfones.

    Reduction: The disulfide bond can be reduced to yield thiophenethiol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Hydrogen sulfide, thiourea.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed:

Scientific Research Applications

2-Thienyl disulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophene: A simpler analog with a single thiophene ring.

    2-Thiophenethiol: The reduced form of 2-Thienyl disulfide.

    Thiophene sulfoxide and sulfone: Oxidized derivatives of thiophene.

Uniqueness: this compound is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs. The presence of two thiophene rings also enhances its aromaticity and potential for substitution reactions .

Properties

IUPAC Name

2-(thiophen-2-yldisulfanyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S4/c1-3-7(9-5-1)11-12-8-4-2-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLFWWMPGNMXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SSC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047476
Record name 2-Thienyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Yellow to green crystals; rubbery odour
Record name Di-2-thienyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Thienyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

5% in CH3CN, Soluble at room temperature (in ethanol)
Record name 2-Thienyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6911-51-9
Record name 2,2′-Dithiobis[thiophene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6911-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-Dithiobis(thiophene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thienyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DITHIOBIS(THIOPHENE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2G7KBC8VY
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Record name Di-2-thienyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 57 °C
Record name Di-2-thienyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary method for synthesizing 2-thienyl disulfide?

A: While this compound itself may be commercially available, its derivatives are often synthesized. One common approach involves the reaction of appropriately substituted bromonitrothiophenes with sodium sulfide. This method allows for the introduction of various functional groups, enabling structure-activity relationship studies. []

Q2: Can you provide an example of a specific derivative of this compound and its synthesis?

A: Researchers synthesized a novel bis(2-thienyl)disulfide derivative (compound 4 in the study) through a multi-step reaction. This involved reacting ethyl 3-oxobutanoate, carbon disulfide, and chloroacetone in the presence of K2CO3. []

Q3: What spectroscopic techniques are valuable for characterizing this compound derivatives?

A: Various spectroscopic methods are crucial for confirming the structure of synthesized this compound derivatives. These include: * NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides information about the compound's structure and the environment of its hydrogen and carbon atoms. Researchers utilized both experimental NMR and DFT calculations to analyze compound 4. [] * IR (Infrared) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [] * UV (Ultraviolet-Visible) Spectroscopy: Provides insights into the electronic transitions within the molecule, which can be related to its structure and conjugation. []

Q4: Have any computational studies been performed on this compound derivatives?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study this compound derivatives. For example, DFT was used for: * Charge population analysis: This helps understand the distribution of electron density within the molecule, offering insights into its reactivity and potential interactions. [] * Simulating experimental NMR chemical shifts: Comparing calculated and experimental NMR data helps validate the proposed structure of the synthesized compound. []

Q5: Beyond structural characterization, are there any applications of this compound derivatives that have been investigated?

A5: Research suggests potential applications in the following areas:

* **Antimicrobial activity:** Studies on di(nitrothienyl)sulfides, including this compound derivatives, demonstrated in vitro activity against several gram-positive bacteria.  Interestingly, replacing the thiophene ring with a benzene ring reduced the observed activity.  This highlights the importance of the thiophene moiety for the antimicrobial properties of these compounds. []* **In silico studies:**  Computational methods have been employed to investigate the potential of compound **4** as a dihydrofolate reductase (DHFR) inhibitor.  This enzyme plays a critical role in folate metabolism and is a target for various antibacterial and anticancer drugs.  These in silico studies provide preliminary evidence that warrants further experimental validation. []

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